Valiolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Valiolamine absolute configuration and stereochemistry

Absolute Configuration and Stereochemistry

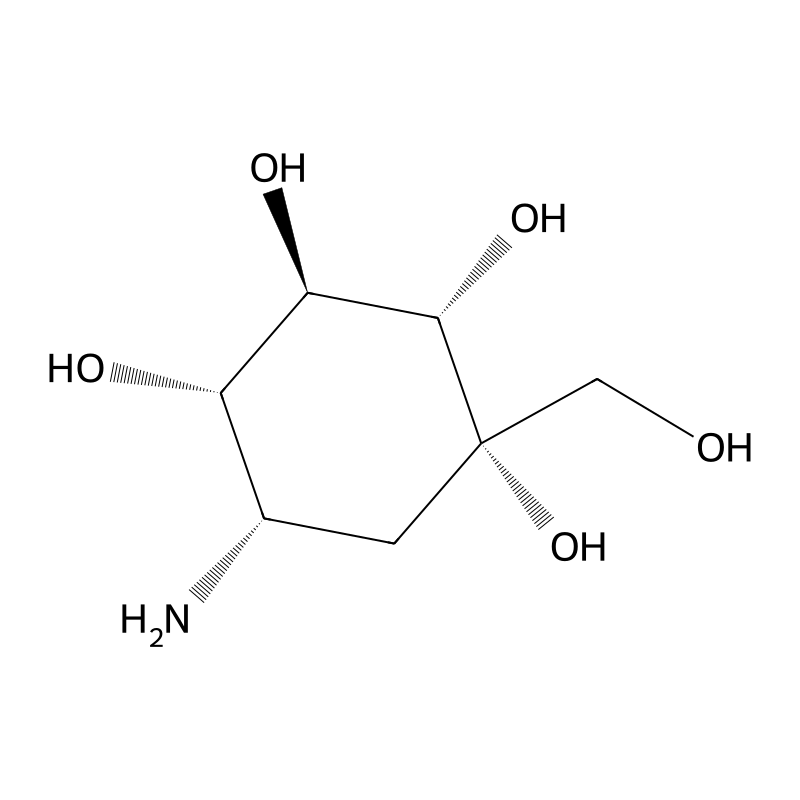

The complete IUPAC name for valiolamine reveals its specific stereochemistry: (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol [1]. This systematic name defines the stereocenters at positions 1, 2, 3, 4, and 5 of the cyclohexane ring.

The absolute configuration of this compound is the same as that of α-D-glucose [2]. This structural similarity is key to its function as a transition-state mimic, allowing it to bind potently to the active sites of α-glucosidase enzymes [2].

The spatial arrangement of its functional groups is vital for its potency. Research indicates that this compound is a more effective inhibitor of enzymes like porcine intestinal sucrase, maltase, and isomaltase than the related aminocyclitols valienamine and validamine [3] [2].

Synthetic Methodologies and Stereocontrol

This compound can be produced synthetically, which allows for precise control over its stereochemistry. The table below summarizes two key synthetic strategies:

| Strategy | Key Stereochemical Steps | Key Features |

|---|---|---|

| From Valienamine [4] | Diastereospecific epoxidation; Highly regioselective epoxide ring-opening. | Short, industrially viable route (5 steps, 80% yield); Avoids hazardous reagents (e.g., bromine) [4]. |

| From myo-Inositol [5] | Stereoselective addition of dichloromethyllithium to an inosose intermediate. | Uses a readily available chiral starting material; High regioselectivity in benzylation step [5]. |

The following diagram outlines the synthetic workflow starting from valienamine, highlighting the key stereospecific steps.

Synthetic route to this compound from valienamine featuring stereospecific steps [4].

Biological Significance and Derivatives

The precise stereochemistry of this compound is directly responsible for its high potency as an α-glucosidase inhibitor [3] [2]. This activity is the foundation of its clinical importance.

This compound itself is the direct precursor to the anti-diabetic drug Voglibose [4] [2] [6]. Voglibose is used to treat diabetes by slowing carbohydrate digestion and reducing postprandial blood sugar spikes [2]. The synthesis of voglibose involves coupling this compound with a propanediol moiety [2].

References

- 1. This compound derivatives and production thereof [patents.google.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound, a new alpha-glucosidase inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereospecific epoxidation and highly regioselective ... [sciencedirect.com]

- 5. A formal synthesis of this compound from myo-inositol [sciencedirect.com]

- 6. Design and synthesis of biologically active carbaglycosylamines [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Structural and Functional Differences Between Valiolamine and Valienamine

Introduction and Executive Summary

Valiolamine and valienamine represent two structurally distinct aminocyclitol compounds with significant importance in glycosidase inhibition and pharmaceutical development. Both compounds belong to the broader class of carbasugars (pseudo-sugars) characterized by carbon-based ring structures replacing the oxygen atom found in typical sugars. This fundamental structural modification enables these compounds to act as transition state analogues that effectively inhibit various glycosidase enzymes. While valienamine was first identified in 1972 as a microbial degradation product of validoxylamine A, this compound was subsequently discovered in 1984 from fermentation broths of Streptomyces hygroscopicus and found to exhibit superior glycosidase inhibitory activity [1] [2].

This technical guide provides a comprehensive comparative analysis of these structurally related yet functionally distinct compounds, with emphasis on their chemical properties, structure-activity relationships, synthesis methodologies, and pharmaceutical applications. The information presented herein is particularly relevant for researchers working in carbohydrate chemistry, enzyme inhibition mechanisms, and antidiabetic drug development, as well as those exploring pharmacological chaperones for lysosomal storage disorders. The structural similarities between these compounds and α-D-glucose underlie their mechanism of action as glycosidase inhibitors, while their distinct structural features account for significant differences in inhibitory potency and specificity [3] [4].

Structural Characteristics and Chemical Properties

Fundamental Structural Features

Valienamine and this compound share a common cyclohexane-based scaffold but differ in key structural elements that significantly influence their biological activity and molecular properties:

Valienamine [(1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol] features an unsaturated cyclohexene ring with a double bond between C5 and C6, creating a rigid, planar region in the molecule. This unsaturation is a critical feature that contributes to its conformational constraints and interaction with enzyme active sites [1] [4].

This compound [(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol] possesses a fully saturated cyclohexane ring with an additional hydroxymethyl group at the C1 position. This saturated structure with more extensive hydroxylation provides greater conformational flexibility and additional hydrogen bonding capabilities [2] [5].

The absolute configurations of both compounds are structurally similar to α-D-glucose, which enables them to effectively mimic the transition state during glycosidic bond cleavage, a key aspect of their glycosidase inhibition mechanism [1] [3]. The structural resemblance to sugar moieties allows these compounds to interact with enzyme active sites that normally process carbohydrates, making them effective competitive inhibitors.

Comparative Structural Analysis

Table 1: Comparative Structural Characteristics of Valienamine and this compound

| Structural Feature | Valienamine | This compound |

|---|---|---|

| Core structure | Unsaturated cyclohexene ring | Saturated cyclohexane ring |

| IUPAC name | (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol | (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |

| Amino group position | C1 | C5 |

| Hydroxyl groups | Three (-OH at C2, C3, C4) | Four (-OH at C1, C2, C3, C4) |

| Additional functional groups | Hydroxymethyl at C5 | Hydroxymethyl at C1 |

| Degree of unsaturation | One double bond between C5-C6 | Fully saturated |

| Molecular flexibility | More rigid due to double bond | More flexible |

The following diagram illustrates the core structural differences and biosynthesis relationship between valienamine and this compound:

Structural and Functional Relationship Between this compound and Valienamine

Biological Activity and Structure-Activity Relationships

Glycosidase Inhibition Profiles

Both valienamine and this compound exhibit significant glycosidase inhibitory activity, but with notable differences in potency and enzyme specificity. These differences directly stem from their structural variations and have important implications for their pharmaceutical applications:

Valienamine demonstrates strong glycosidase inhibitory activity and exhibits antibiotic effects against Bacillus species. It serves as a key structural component in several pseudo-aminosugars and pseudo-oligosaccharides with enhanced inhibitory properties, including acarbose, This compound, voglibose, amylostatins, adilposins, acarviosin, and trestatins [1]. As a stand-alone compound, valienamine shows inhibitory activity against various α-glucosidases, but with moderate potency compared to its structural derivatives.

This compound demonstrates superior inhibitory potency against intestinal α-glucosidases compared to valienamine, validamine, and hydroxyvalidamine. Specifically, this compound shows more effective inhibition against porcine intestinal sucrase, maltase, and isomaltase [2]. This enhanced activity is attributed to its additional hydroxymethyl group and the saturated ring structure that may better mimic the transition state of glycoside hydrolysis.

The superior inhibitory profile of this compound against intestinal glycosidases directly led to the development of voglibose, an N-substituted this compound derivative used clinically as an antidiabetic agent. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge, which plays a crucial role in its enhanced inhibitory activity and stability against metabolic degradation [3] [6].

Quantitative Comparison of Inhibitory Activity

Table 2: Comparative Biological Activity of Valienamine and this compound

| Biological Activity Parameter | Valienamine | This compound |

|---|---|---|

| α-Glucosidase inhibition | Moderate | Strong |

| Porcine intestinal sucrase inhibition | Less potent | More potent |

| Porcine intestinal maltase inhibition | Less potent | More potent |

| Porcine intestinal isomaltase inhibition | Less potent | More potent |

| α-Amylase inhibition | Weak to moderate | Moderate |

| Antibacterial activity | Against Bacillus species | Not reported |

| Structural role in derivatives | Component of acarbose, validamycin | Component of voglibose |

| Potential as lead compound | Moderate | High |

Mechanism of Enzyme Inhibition

The inhibitory action of both valienamine and this compound stems from their ability to mimic the transition state during glycosidic bond cleavage. Their structural similarity to α-D-glucose enables them to bind tightly to the active sites of glycosidase enzymes, effectively competing with natural substrates [3]. The nitrogen atom in the amino group of these compounds is thought to mimic the developing positive charge on the glycosidic oxygen during the transition state of hydrolysis, leading to strong enzyme inhibition.

Recent X-ray crystallographic studies of valienamine derivatives complexed with Streptomyces coelicolor GlgE1-V279S have revealed that the unsaturated valienamine moiety can bind to enzyme active sites in an E2 conformation, with the cyclohexene fragment forming specific hydrogen-bonding contacts with catalytic residues. In particular, the pseudo-diaxial C(3)-OH group forms a bidentate interaction with the catalytic nucleophile Asp394, enhancing binding affinity [7]. These structural insights provide valuable information for rational design of more potent inhibitors based on both valienamine and this compound scaffolds.

Synthesis and Production Methods

Microbial Production and Biocatalysis

The production of valienamine and this compound has been achieved through both microbial fermentation and chemical synthesis approaches, each with distinct advantages and limitations:

Valienamine production has been successfully achieved through microbial degradation of validamycin A using specific bacterial strains. A newly isolated strain of Stenotrophomonas maltrophilia has demonstrated particular efficiency in this bioconversion process. Optimization of fermentation conditions, including validamycin A concentration (15 g/L), carbon source, nitrogen source, pH, temperature, and oxygen supply, resulted in valienamine production of 1.15 g/L with a yield of 22.8% after 6 days of incubation in shaking flasks [1]. Scale-up to a 15L stirred bioreactor produced comparable results (1.09 g/L, 20.6% yield), demonstrating the feasibility of this microbial process for valienamine production.

This compound occurrence was first reported from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus, where it was isolated alongside valienamine, validamine, and hydroxyvalidamine [2]. This direct fermentation approach provides this compound without requiring additional chemical conversion steps, though yields are typically low and the purification process can be challenging.

The following diagram illustrates the primary synthesis pathways for both compounds:

Synthesis Pathways for Valienamine and this compound

Chemical Synthesis Approaches

Chemical synthesis provides an alternative route to these aminocyclitols, offering potential advantages in scalability and purity control:

Valienamine synthesis typically starts from chiral precursors such as Diels-Alder adducts of furan and acrylic acid. Through a series of transformations including lactonization, reductive ring opening, and functional group manipulations, key intermediates like dibromocarbaglucose can be obtained. These intermediates are subsequently converted to valienamine derivatives through sequences involving substitution, elimination, and epoxidation reactions [4].

This compound synthesis has been achieved through both stereoselective conversion from valienamine and de novo synthesis from various starting materials. A patented stereoselective synthesis method describes the production of this compound with high specificity, which is particularly important for industrial-scale production of voglibose [5] [8]. This process involves strategic protection and deprotection steps, as well as careful control of stereochemistry to obtain the desired product with high enantiomeric purity.

Recent synthetic approaches have focused on developing more efficient and practical routes to these compounds, with particular emphasis on chiral resolution and stereocontrol. The development of practical synthetic methods has been crucial for structure-activity relationship studies and the production of derivatives with optimized pharmacological properties [4] [5].

Pharmaceutical Applications and Derivatives

Clinical Applications and Drug Development

The significant glycosidase inhibitory activity of valienamine and this compound has led to their development as important components of pharmaceutical agents, particularly for the management of metabolic disorders:

Valienamine derivatives: Valienamine serves as a key structural component in acarbose, a widely used antidiabetic drug that inhibits α-glucosidase and α-amylase in the intestine, delaying carbohydrate absorption and reducing postprandial hyperglycemia [4]. The unsaturated cyclohexene ring of valienamine contributes to the transition state-mimicking properties of acarbose, making it a potent inhibitor of pancreatic α-amylase and intestinal α-glucosidases.

This compound derivatives: The superior intrinsic activity of this compound led to the development of voglibose, an N-substituted this compound derivative used clinically for management of type 2 diabetes. Voglibose contains this compound connected to a propanediol moiety via a nitrogen bridge and demonstrates potent inhibitory activity against porcine intestinal maltase (IC~50~ = 1.5 × 10^−2^ µM) and sucrase (IC~50~ = 4.6 × 10^−3^ µM) [3] [6]. Recent research has also explored the repurposing of voglibose as an anti-melanogenic agent for treating hyperpigmentation disorders, demonstrating its potential applications beyond diabetes management [6].

Emerging Therapeutic Applications

Beyond their established use in diabetes management, both valienamine and this compound derivatives show promise in other therapeutic areas:

Pharmacological chaperones: N-alkyl derivatives of valienamine, such as N-octyl-β-valienamine (NOV) and its 4-epimer (NOEV), have shown potential as pharmacological chaperones for lysosomal storage disorders. These compounds can selectively bind to mutant forms of glycosidases, stabilizing their structure and restoring cellular function [4]. This application represents an exciting new direction for carbasugar-based therapeutics.

Antiviral and anticancer applications: The ability of these compounds to interfere with glycosylation processes and glycan processing suggests potential applications in antiviral and anticancer therapies. By inhibiting glycosidases involved in glycoprotein processing, these compounds may disrupt the maturation of viral envelope proteins or alter cell surface receptors involved in cancer progression [3].

Table 3: Pharmaceutical Derivatives and Applications of Valienamine and this compound

| Application Area | Valienamine Derivatives | This compound Derivatives |

|---|---|---|

| Diabetes treatment | Acarbose, amylostatins, trestatins | Voglibose |

| Lysosomal storage disorders | N-Octyl-β-valienamine (NOV) | N-Octyl-β-valiolamine derivatives |

| Antibacterial agents | Validamycins | Not reported |

| Cosmeceuticals | Limited application | Skin-whitening (under research) |

| Chemical biology tools | Enzyme mechanism studies | Enzyme mechanism studies |

Experimental Protocols and Methodologies

Microbial Production of Valienamine from Validamycin A

For the production of valienamine through microbial degradation of validamycin A, the following optimized protocol can be employed based on studies with Stenotrophomonas maltrophilia [1]:

Microorganism and culture conditions: Stenotrophomonas maltrophilia CCTCC M 204024 is maintained on slant medium containing (per liter): 10 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g NaCl, 2 g K~2~HPO~4~, 0.2 g MgSO~4~, and 20 g agar. The seed culture medium consists of (per liter): 3 g beef extract, 10 g peptone, and 5 g NaCl.

Production medium and fermentation: The production medium contains (per liter): 15 g validamycin A, 10 g (NH~4~)~2~SO~4~, 5 g KCl, 20 g Na~2~HPO~4~, 0.16 g NaH~2~PO~4~, and 0.2 g MgSO~4~. The initial pH is adjusted to 7.2 before sterilization. Fermentation is carried out at 30°C with appropriate aeration and agitation (200 rpm for shaking flasks). Under these optimized conditions, valienamine production reaches approximately 1.15 g/L after 6 days of incubation.

Analytical methods: Culture samples are taken at regular intervals and analyzed for biomass, valienamine, and validamycin A concentrations. Valienamine can be quantified using high-performance liquid chromatography (HPLC) with appropriate standards.

Assessment of α-Glucosidase Inhibitory Activity

The inhibitory activity of valienamine, this compound, and their derivatives against α-glucosidases can be evaluated using the following standard protocol [2] [9]:

Enzyme preparation: Porcine intestinal α-glucosidases (sucrase, maltase, isomaltase) are prepared from intestinal mucosa homogenates through appropriate purification steps. Alternatively, commercial enzyme preparations can be used.

Inhibition assay: The reaction mixture typically contains appropriate buffer (e.g., phosphate buffer, pH 6.8), enzyme solution, and various concentrations of the test inhibitor (valienamine, this compound, or derivatives). The reaction is initiated by adding the appropriate substrate (sucrose, maltose, or isomaltose) and incubated at 37°C for a specific period (typically 30-60 minutes).

Product quantification: The reaction is terminated by heating or adding stopping reagent. The amount of glucose released is measured using glucose oxidase-peroxidase method or other appropriate detection methods. The inhibitory activity is expressed as IC~50~ values (concentration required for 50% inhibition of enzyme activity) calculated from dose-response curves.

Data analysis: Comparison of inhibitory potency between valienamine and this compound should be performed under identical assay conditions to ensure valid comparisons. Statistical analysis should include appropriate replicates and controls.

Conclusion and Future Perspectives

Valienamine and this compound represent two structurally related yet functionally distinct aminocyclitols with significant importance in glycosidase inhibition and pharmaceutical development. While both compounds share a common carbasugar scaffold and structural similarity to α-D-glucose, key differences in their saturation state and functional group arrangement account for significant differences in their inhibitory potency and therapeutic applications.

The saturated structure and additional hydroxymethyl group of this compound contribute to its superior inhibitory activity against intestinal α-glucosidases compared to valienamine, making it the preferred scaffold for developing potent antidiabetic agents like voglibose. Conversely, the unsaturated structure of valienamine provides a rigid platform that has been incorporated into important glycosidase inhibitors like acarbose.

Future research directions for these compounds include:

- Development of more efficient synthetic routes to facilitate analog preparation and structure-activity relationship studies

- Exploration of their potential as pharmacological chaperones for lysosomal storage disorders

- Investigation of their applications in antiviral and anticancer therapies through modulation of glycosylation processes

- Structural studies of enzyme-inhibitor complexes to guide rational design of more specific and potent inhibitors

References

- 1. Production of valienamine by a newly isolated strain [sciencedirect.com]

- 2. This compound, a new alpha-glucosidase inhibiting ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Design and synthesis of biologically active carbaglycosylamines [pmc.ncbi.nlm.nih.gov]

- 5. CN102105455A - Stereoselective synthesis of this compound [patents.google.com]

- 6. Drug Repurposing of Voglibose, a Diabetes Medication for ... [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of a 4 [nature.com]

- 8. Stereoselective conversion of valienamine and validamine ... [academia.edu]

- 9. Synthesis and alpha-D-glucosidase inhibitory activity of N ... [pubmed.ncbi.nlm.nih.gov]

Valiolamine biological activity and therapeutic potential

Chemical Profile and Mechanism of Action

Valiolamine is a pseudo-aminosugar with the chemical name (1S,2S,3S,4R)-1-amino-5-(hydroxymethyl)cyclohex-5-ene-2,3,4-triol [1]. Its absolute configuration is structurally similar to α-D-glucose, which allows it to act as a potent and competitive inhibitor of alpha-glucosidase enzymes [2] [3].

These enzymes, located in the small intestine, are responsible for the final step of carbohydrate digestion. By inhibiting them, this compound can delay the breakdown of complex carbohydrates and the absorption of glucose, thereby reducing postprandial hyperglycemia (PPHG) [4]. This mechanism is shared by several anti-diabetic drugs like acarbose and voglibose [4].

Biological Activity and Therapeutic Potential

The primary therapeutic value of this compound lies in its enzymatic inhibition, which opens doors to applications in metabolic disease management and antiviral therapy.

| Application/Therapeutic Area | Key Findings & Significance | Relevant Derivatives |

|---|---|---|

| Type 2 Diabetes Management | Potent inhibitory activity against intestinal alpha-glucosidases; reduces postprandial blood glucose levels [2] [4]. | Voglibose (derived from this compound) [2]. |

| Antiviral Drug Development | Serves as a core structure for designing inhibitors of endoplasmic reticulum α-glucosidase I (α-GluI), a host target for broad-spectrum antivirals [5]. | Various N-alkylated this compound derivatives [5]. |

| Glycosidase Inhibition R&D | Inhibits a range of α- and β-glucosidases; potential for treating cancer or AIDS (based on early-stage research) [2]. | Hydroxyvalidamine, Voglibose [2]. |

This compound's significance is amplified by its role as a key precursor in synthesizing several important drugs. Most notably, it is the foundational intermediate for the anti-diabetic drug voglibose [2] [3]. Its structure, which includes a nitrogen bridge, is critical for binding to digestive enzymes and preventing carbohydrate breakdown [2]. Research also explores its potential in creating other compounds like acarbose and trestatins [1].

Production and Synthesis

This compound can be produced through microbial degradation. A common method involves using the bacterium Stenotrophomonas maltrophilia to ferment validamycin A, an antibiotic that contains a valienamine moiety [1]. During fermentation, validamycin A is hydrolyzed and cleaved to produce valienamine [1].

Optimized fermentation conditions for this process in shaking flasks can yield approximately 1.15 g/L of valienamine from 15 g/L of validamycin A [1]. Chemical synthesis routes also exist, often starting from simpler sugars like glucose and involving steps such as Ferrier rearrangement and chelation-controlled addition of vinylmagnesium bromide to an enone intermediate [2] [6].

Recent Research and Experimental Insights

Recent studies continue to explore this compound's potential. One significant area is its use in designing inhibitors against viral targets.

- Structure-Based Inhibitor Design: Researchers have developed this compound derivatives designed to interact with all four subsites of the active site in endoplasmic reticulum α-glucosidase I (α-GluI) [5]. This enzyme is critical for the proper folding of viral glycoproteins. Inhibiting it can disrupt the replication of enveloped viruses like SARS-CoV-2 [5].

- Crystallographic Studies: X-ray crystal structures of this compound-based inhibitors bound to their enzyme targets (such as Streptomyces coelicolor GlgE1-V279S) provide atomic-level insights into the binding interactions [6]. These structures reveal that the valienamine core can bind in a distorted E2 conformation, forming unique hydrogen-bonding contacts with catalytic residues like Asp394 [6]. This structural information is crucial for rationally designing more potent and selective inhibitors.

The following diagram illustrates the primary pathway for the microbial production of this compound, a key method for obtaining this compound.

Microbial production of valienamine from validamycin A [1]

This diagram maps the relationship between this compound, its derivatives, and their primary therapeutic applications.

Therapeutic applications of this compound and its key derivatives [2] [6] [5]

Conclusion and Future Perspectives

This compound remains a crucial scaffold in medicinal chemistry due to its potent and specific alpha-glucosidase inhibition. Its well-established role in anti-diabetic drug development is now being complemented by promising research into its application as a broad-spectrum antiviral agent. Future progress will likely rely on continued structure-based drug design, leveraging atomic-level structural data to create novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets.

References

- 1. Production of valienamine by a newly isolated strain [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. The Role of this compound in Advanced Organic Chemistry [nbinno.com]

- 4. Recent Updates on Phytoconstituent Alpha-Glucosidase ... [mdpi.com]

- 5. Structure-Based Design of Potent Iminosugar Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of a 4 [nature.com]

Application Notes and Protocols: Purification Methods and Techniques for Valiolamine

Introduction to Valiolamine and Its Significance

This compound is an aminocyclitol derivative that serves as a key precursor for the synthesis of the antidiabetic drug voglibose and other important α-glucosidase inhibitors [1]. Its structure features a cyclohexane ring with multiple hydroxyl groups and an amine function, contributing to significant polarity and water solubility. These properties present unique challenges for its purification and quantitative analysis from complex matrices such as fermentation broths or synthetic reaction mixtures. The development of robust purification and analytical methods is therefore critical for quality control in pharmaceutical production and for monitoring biotechnological processes [2].

This compound is typically produced through microbial fermentation using Streptomyces species, followed by complex downstream processing to isolate it from the culture medium [3]. The purification process must effectively separate this compound from structurally similar compounds like valienamine and validamine, as well as from salts, sugars, and other fermentation components. This document provides detailed protocols for the analytical quantification and preparative purification of this compound, incorporating both established and novel methodologies optimized for this challenging molecule.

Analytical Methods for this compound Quantification

Pre-column Derivatization with Phenylisocyanate (PHI)

2.1.1 Principle of the Method

The pre-column derivatization approach addresses the key challenge in this compound analysis: the lack of a strong chromophore for sensitive UV detection. This method converts this compound into a phenylisocyanate derivative that exhibits strong UV absorption at 240 nm, enabling accurate quantification using standard HPLC-UV systems [4]. The derivatization reaction involves the formation of a urea linkage between the amine group of this compound and the isocyanate group of phenylisocyanate, significantly enhancing detection sensitivity.

2.1.2 Reagents and Materials

- This compound standard (high-purity, for calibration curves)

- Phenylisocyanate (PHI, ≥98% purity)

- HPLC-grade dimethyl sulfoxide (DMSO)

- Triethylamine (TEA, as catalyst)

- Sodium octyl sulfate (ion-pairing agent)

- HPLC-grade acetonitrile and water

- Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size)

2.1.3 Detailed Protocol

Sample Preparation:

- Transfer 1 mL of aqueous this compound sample to a clean vial.

- Evaporate to complete dryness under a gentle nitrogen stream at 40°C.

- Reconstitute the residue in 200 μL of anhydrous DMSO.

Derivatization Reaction:

- Add 50 μL of triethylamine to the DMSO solution.

- Add 100 μL of phenylisocyanate (33.6 mM in DMSO).

- Mix thoroughly and incubate at 30°C for 30 minutes.

HPLC Analysis:

- Inject 10-20 μL of the derivatized sample onto the HPLC system.

- Use a mobile phase consisting of 10% acetonitrile in water containing 0.5 mM sodium octyl sulfate (pH adjusted to 3.0 with phosphoric acid).

- Maintain a flow rate of 1.0 mL/min with column temperature at 30°C.

- Monitor detection at 240 nm with a retention time of approximately 10.5 minutes for the this compound-PHI derivative [4].

2.1.4 Method Validation Parameters

Table 1: Method validation parameters for this compound quantification using PHI derivatization

| Parameter | Value | Conditions |

|---|---|---|

| Linear range (standard) | 0.99-19.95 μg/mL | Standard solutions |

| Linear range (spiked sample) | 24.9-99.7 μg/mL | Biological matrices |

| Retention time | 10.5 min | Fixed HPLC conditions |

| Reaction temperature | 30°C | Optimized condition |

| Reaction time | 30 min | Complete derivatization |

| Detection wavelength | 240 nm | Maximum absorption |

Alternative Derivatization with 4-Methoxybenzenesulfonyl Fluoride (MOBS-F)

2.2.1 Advantages and Applications

The MOBS-F derivatization method offers several improvements over traditional approaches, including faster reaction times, enhanced sensitivity, and improved compatibility with biological samples [2]. This method is particularly valuable for monitoring this compound in fermentation broths during the biotechnological production of voglibose, where rapid analysis is essential for process control.

2.2.2 Detailed Protocol

Derivatization Procedure:

- Mix 100 μL of this compound standard or sample with 200 μL of borate buffer (pH 11.0).

- Add 300 μL of MOBS-F solution (5.0 mg/mL in acetonitrile).

- Incubate at 30°C for 10 minutes.

HPLC Analysis with Gradient Elution:

- Use a C18 column maintained at 35°C.

- Employ a gradient mobile phase:

- 0-23 min: 88% phosphate buffer (50 mM, pH 3.0) and 12% methanol

- 23-38 min: 70% phosphate buffer and 30% methanol

- 38-43 min: 88% phosphate buffer and 12% methanol (re-equilibration)

- Maintain a flow rate of 1.0 mL/min with detection at 240 nm [2].

2.2.3 Performance Characteristics

Table 2: Comparison of this compound derivatization methods for HPLC analysis

| Parameter | PHI Method | MOBS-F Method |

|---|---|---|

| Linear range | 0.99-19.95 μg/mL (standard) | 0.050-25 μg/mL (standard) |

| Biological sample range | 24.9-99.7 μg/mL | 1.0-75 μg/mL |

| Reaction time | 30 min | 10 min |

| Reaction pH | Not specified | 11.0 |

| Reagent concentration | >33.6 mM | >5.0 mg/mL (biological) |

| Detection wavelength | 240 nm | 240 nm |

Preparative Purification Methods

Isolation from Fermentation Broth Using Ion-Exchange Chromatography

3.1.1 Background and Principle

This compound is typically obtained as a natural product from Streptomyces fermentation broths, which contain complex mixtures of related aminocyclitols, sugars, and media components [3]. The purification strategy exploits the basic nature of this compound (due to its amine function) and its hydrophilic character. A two-step ion-exchange chromatography approach effectively separates this compound from both acidic and neutral contaminants.

3.1.2 Detailed Purification Protocol

Broth Pre-treatment:

- Centrifuge fermentation broth at 10,000 × g for 20 minutes to remove cells and insoluble debris.

- Adjust the pH of the clarified supernatant to 7.0 with dilute HCl or NaOH.

- Filter through a 0.45 μm membrane to remove residual particulates.

Cation-Exchange Chromatography (Dowex 50Wx8, H+ form):

- Load the prepared supernatant onto a Dowex 50Wx8 column (H+ form, 100 g resin per liter of broth).

- Wash with 5 column volumes (CV) of deionized water to remove unbound neutral and acidic compounds.

- Elute bound this compound with 3 CV of 1-2% ammonium hydroxide solution.

- Collect fractions and monitor for this compound content using TLC or HPLC.

Anion-Exchange Chromatography (Dowex 1x8, OH− form):

- Pool this compound-containing fractions from the cation-exchange step.

- Adjust pH to 8.0 with dilute HCl.

- Load onto a Dowex 1x8 column (OH− form, 80 g resin per liter of original broth).

- Wash with 3 CV of deionized water to remove residual cationic impurities.

- Elute this compound with 3 CV of a step gradient of acetic acid (0.5-2%).

- Collect fractions and analyze for this compound purity [3].

Final Processing:

- Pool pure this compound fractions.

- Concentrate under reduced pressure at 40°C.

- Lyophilize to obtain this compound as a white powder.

Crystallization Techniques

3.2.1 Solvent Selection and Optimization

Crystallization represents a critical final step in this compound purification to achieve pharmaceutical-grade purity. The process requires careful solvent selection to balance solubility, crystal formation, and purification efficiency. Mixed solvent systems often yield the best results for highly polar compounds like this compound [5].

3.2.2 Crystallization Protocol

Solvent System Screening:

- Dissolve crude this compound in a minimal volume of a polar solvent (e.g., water, methanol, or DMSO).

- Gradually add a miscible anti-solvent (e.g., ethyl acetate, acetone, or tetrahydrofuran) until cloudiness appears.

- Allow the mixture to stand at room temperature or 4°C for crystal formation.

Optimized Crystallization Conditions:

- Dissolve this compound in warm methanol (50-60°C).

- Slowly add 3-5 volumes of ethyl acetate with continuous stirring.

- Cool the mixture to 4°C and allow crystallization to proceed for 12-24 hours.

- Collect crystals by vacuum filtration and wash with cold ethyl acetate.

- Dry under reduced pressure (40°C, 24 hours) to constant weight [5].

Process Monitoring and Quality Control

Analytical Workflow for Purification Monitoring

The following diagram illustrates the complete workflow for this compound purification and quality control:

Figure 1: Complete workflow for this compound purification with key monitoring points

Critical Process Parameters and Quality Attributes

Table 3: Critical parameters for this compound purification process

| Process Step | Critical Parameters | Target Values | Quality Attributes |

|---|---|---|---|

| Fermentation | pH, temperature, dissolved oxygen | Strain-specific | This compound titer, byproduct profile |

| Clarification | Centrifugation speed, filtration porosity | 10,000 × g, 0.45 μm | Clarify, particle-free |

| Cation-Exchange | pH, ammonium hydroxide concentration | pH 7.0, 1-2% NH4OH | This compound recovery, removal of acidic impurities |

| Anion-Exchange | pH, acetic acid concentration | pH 8.0, 0.5-2% acetic acid | Purity, removal of basic impurities |

| Crystallization | Solvent ratio, cooling rate | 1:3-5 (methanol:ethyl acetate), 1°C/min | Crystal form, purity, yield |

| Drying | Temperature, pressure | 40°C, <50 mbar | Residual solvent, stability |

Troubleshooting and Technical Notes

Common Issues in this compound Purification

Low Recovery from Ion-Exchange Columns:

- Potential cause: Incorrect pH during loading or elution.

- Solution: Verify pH of sample and eluents. For cation-exchange, ensure loading pH is near neutral (7.0); for anion-exchange, use pH 8.0.

Poor Crystallization:

- Potential cause: Insoluble impurities or incorrect anti-solvent selection.

- Solution: Pre-filter through a 0.22 μm membrane and try alternative anti-solvents such as acetone or isopropanol.

Incomplete Derivatization:

- Potential cause: Moisture in reaction mixture or insufficient reagent.

- Solution: Ensure complete drying of samples before derivatization and verify reagent concentration and purity.

Storage and Stability Considerations

- Purified this compound should be stored in airtight containers at -20°C to prevent moisture absorption and degradation.

- Standard solutions for HPLC analysis are stable for 4 weeks when stored at 4°C.

- Derivatized samples should be analyzed within 24 hours to prevent degradation of the derivatives.

Applications in Pharmaceutical Development

The purification and analytical methods described herein support the use of this compound as a key intermediate in the synthesis of voglibose, an important α-glucosidase inhibitor used in the treatment of type 2 diabetes [1]. The ability to precisely monitor this compound concentration during the biotechnological production of voglibose enables improved process control and consistent product quality [2]. Furthermore, the high purity this compound obtained through these protocols ensures the efficiency of subsequent chemical transformations in the synthetic pathway to voglibose and related therapeutic agents.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Novel reagents for quantitative analysis of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 3. bis-Valienamine and Validienamycin in Streptomyces ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of this compound through pre-column ... [pubmed.ncbi.nlm.nih.gov]

- 5. CN102105455A - Stereoselective synthesis of this compound [patents.google.com]

Comprehensive Application Notes and Protocols: Valiolamine as Precursor for Voglibose Synthesis

Chemical Background and Significance

Valiolamine, a key aminocyclitol compound first isolated from fermentation broths of Streptomyces species, serves as the fundamental precursor molecule for the synthesis of voglibose, an important alpha-glucosidase inhibitor used in diabetes management. The structural relationship between these compounds represents a classic example of rational drug design in which a natural product with inherent biological activity is systematically optimized to enhance therapeutic properties. This compound ((1S)-[1(OH),2,4,5/1]-5-amino-1-hydroxymethyl-1,2,3,4-cyclohexanetetrol) possesses a unique pseudo-sugar configuration that allows it to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby conferring inherent inhibitory activity against carbohydrate-digesting enzymes [1] [2].

Voglibose (molecular formula: C₁₀H₂₁NO₇; molecular weight: 267.28 g/mol) is an N-substituted derivative of this compound where the N-substituted moiety is derived from glycerol (serinol). This strategic modification significantly enhances the compound's inhibitory potency against intestinal α-glucosidases while optimizing its pharmaceutical properties. The three-dimensional positioning of functional groups in voglibose closely resembles that of sucrose and maltose, enabling it to function as a potent competitive inhibitor of membrane-bound intestinal α-glucosidase enzymes. Compared to first-generation α-glucosidase inhibitors like acarbose, voglibose demonstrates 20-30 times greater potency against semipurified porcine small intestine disaccharidases while showing no significant inhibition of α-amylase or β-D-glucosidase in vitro [3] [2].

Table 1: Key Characteristics of this compound and Voglibose

| Property | This compound | Voglibose |

|---|---|---|

| CAS Number | 83465-22-9 | 83480-29-9 |

| Molecular Formula | C₇H₁₅NO₅ | C₁₀H₂₁NO₇ |

| Molecular Weight | 193.20 g/mol | 267.28 g/mol |

| Melting Point | 146-148°C | ~166°C |

| Solubility | Sparingly soluble in water, DMSO, methanol | Highly soluble in water and acetic acid; poorly soluble in methanol, ethanol; insoluble in ether |

| Primary Activity | Weak α-glucosidase inhibition | Potent α-glucosidase inhibition |

| Glycosidase Selectivity | Broad inhibition | Specific for disaccharidases (maltase, sucrase) |

The structural optimization from this compound to voglibose exemplifies how strategic chemical modifications can enhance drug specificity, potency, and pharmaceutical properties. The introduction of a hydroxyl group into specific positions on the alkyl unit has been shown to significantly enhance inhibitory activities, particularly against porcine maltase. Furthermore, voglibose's safety profile and ease of synthesis compared to other N-substituted this compound derivatives contributed to its selection for commercial development [2].

Synthetic Protocols

Synthetic Pathways from this compound to Voglibose

The synthesis of voglibose from this compound involves a two-step transformation that strategically modifies the aminocyclitol structure to enhance its pharmacological properties. The most efficient synthetic route employs an oxidative deamination followed by reductive amination, which has been optimized for industrial-scale production while maintaining stereochemical integrity throughout the process [2].

Primary Synthetic Route: Oxidative Deamination Followed by Reductive Amination

Step 1: Oxidative Deamination to Valiolone In a suitably equipped reaction vessel with temperature control and inert atmosphere capability, charge this compound (1.0 equiv.) into an alcoholic solvent (methanol or ethanol, 10-15 vol relative to substrate). Add 3,5-di-t-butyl-1,2-benzoquinone (DBQ, 1.05-1.2 equiv.) as the oxidizing agent and stir the reaction mixture at 50°C for 4-6 hours. Monitor reaction completion by TLC (n-butanol:acetic acid:water, 4:1:1) or HPLC. Upon complete conversion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Concentrate the filtrate under reduced pressure to obtain crude valiolone as an intermediate. For enhanced purity, hydrolyze the imine intermediate using oxalic acid (0.8-1.0 equiv.) in aqueous medium at pH 5.0 for 1-2 hours at ambient temperature [2].

Step 2: Reductive Amination with Serinol Dissolve the valiolone intermediate (1.0 equiv.) in methanol (8-10 vol) and add serinol (2-amino-1,3-propanediol, 1.2-1.5 equiv.). Adjust the pH to 5-6 using acetic acid (0.5-1.0 equiv.) as an acid catalyst. Slowly add sodium cyanoborohydride (NaCNBH₃, 1.1-1.3 equiv.) while maintaining the temperature below 30°C. Stir the reaction mixture for 12-16 hours at ambient temperature, monitoring reaction progress by TLC or HPLC. Upon completion, carefully neutralize the reaction mixture with dilute sodium bicarbonate solution and concentrate under reduced pressure. Purify the crude product via recrystallization from aqueous methanol or ethanol to obtain voglibose as a white crystalline solid [2].

Alternative Pathway: Direct N-Substitution of this compound

While the aforementioned route is preferred for industrial-scale synthesis, some literature reports describe a direct coupling approach where this compound is reacted with protected serinol derivatives followed by deprotection. This method, though more linear, typically yields lower overall efficiency due to the need for hydroxyl group protection and challenges in achieving regioselective N-alkylation [1].

Process Optimization and Critical Parameters

Successful synthesis of voglibose requires careful attention to several critical reaction parameters that significantly impact yield and purity:

Solvent Selection: Methanol is preferred over ethanol for the reductive amination step due to its better dissolution of both valiolone and serinol intermediates. For the oxidative deamination, ethanol provides slightly better selectivity and easier workup [4].

Temperature Control: Maintaining the temperature at 50°C during oxidative deamination is crucial to prevent side reactions. During reductive amination, the temperature should not exceed 30°C during NaCNBH₃ addition to minimize reduction of the ketone intermediate without imine formation [4] [2].

pH Management: Precise pH control (pH 5-6) during reductive amination is essential for optimal imine formation while minimizing side products. The use of acetic acid as a catalyst provides the appropriate acidic environment without being strongly nucleophilic [2].

Purification Techniques: Recrystallization from aqueous methanol (70-80% v/v) typically provides voglibose with >99% purity as determined by HPLC. The crystalline form obtained exhibits satisfactory filtration and drying characteristics for industrial processing [4].

Table 2: Comparison of Synthetic Routes from this compound to Voglibose

| Parameter | Oxidative Deamination/Reductive Amination Route | Direct N-Substitution Route |

|---|---|---|

| Number of Steps | 2 main steps | 3-4 steps (including protection/deprotection) |

| Overall Yield | 65-75% | 40-50% |

| Stereochemical Integrity | Maintained | Risk of epimerization |

| Purification Complexity | Moderate | High |

| Scalability | Excellent (industrial preference) | Moderate |

| Key Challenges | Control of over-reduction | Regioselective N-alkylation |

The following diagram illustrates the optimized synthetic pathway from this compound to voglibose:

Analytical Characterization Protocols

Structural Confirmation Methods

Comprehensive structural characterization of both this compound and voglibose is essential to confirm identity, purity, and stereochemical configuration. Multiple analytical techniques provide complementary information for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: Prepare samples in D₂O (10-20 mg/mL) for both this compound and voglibose. For this compound, characteristic proton signals include: δ 3.2-4.0 (multiplet, 9H, -CH- and -CH₂-), δ 2.8-3.0 (multiplet, 1H, -CH-NH₂). The ¹H NMR spectrum of voglibose shows additional signals for the serinol moiety: δ 3.5-3.8 (multiplet, 4H, -CH₂-OH), δ 2.9-3.2 (multiplet, 2H, -CH₂-N-). The anomeric proton region (δ 4.5-5.5) should show no signals, confirming the absence of glycosidic linkages [5] [2].

¹³C NMR Analysis: Record ¹³C NMR spectra using D₂O as solvent with dioxane as internal standard (δ 67.4 ppm). This compound displays characteristic carbon signals at: δ 75.2, 73.8, 72.1, 70.5 (four cyclohexane -CH-OH), δ 65.3 (-CH₂-OH), δ 57.8 (-CH-NH₂). Voglibose shows additional signals from the serinol moiety: δ 63.5 and 63.2 (two -CH₂-OH), δ 54.1 (-CH₂-N-). The complete absence of carbonyl carbons in the δ 160-180 ppm region confirms the absence of lactone or carboxylate functionalities [2].

Mass Spectrometric Analysis Employ electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Prepare samples in methanol:water (50:50, v/v) at concentrations of 0.1 mg/mL. For this compound, the expected molecular ion peaks are: [M+H]⁺ at m/z 194.2, [M+Na]⁺ at m/z 216.2, consistent with the molecular formula C₇H₁₅NO₅. For voglibose, the characteristic ions include: [M+H]⁺ at m/z 268.3, [M+Na]⁺ at m/z 290.3, consistent with C₁₀H₂₁NO₇. High-resolution mass spectrometry (HRMS) should provide exact mass measurements within 5 ppm of theoretical values [5].

Purity and Potency Assessment

High-Performance Liquid Chromatography (HPLC)

- System: Employ a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C

- Mobile Phase: Use isocratic elution with acetonitrile:water (15:85, v/v) containing 0.1% trifluoroacetic acid

- Flow Rate: 1.0 mL/min

- Detection: Refractive index detector (RID) or evaporative light scattering detector (ELSD)

- Injection Volume: 10 μL of 1 mg/mL sample solution in water

- Retention Times: this compound ~6.8 minutes, Voglibose ~9.2 minutes

- System Suitability: Resolution between this compound and voglibose should be ≥2.0; tailing factor ≤1.5 [4] [5]

Powder X-ray Diffraction (PXRD) For crystalline form identification of voglibose, collect PXRD patterns using Cu Kα radiation (λ = 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The characteristic diffraction peaks for voglibose should appear at 2θ values of approximately 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, and 24.8°, confirming the crystalline form and polymorphic purity [4].

Table 3: Spectral Characteristics of this compound and Voglibose

| Analytical Technique | This compound Key Characteristics | Voglibose Key Characteristics |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.2-4.0 (m, 9H), 2.8-3.0 (m, 1H) | δ 3.5-3.8 (m, 4H), 2.9-3.2 (m, 2H), 3.2-4.0 (m, 9H) |

| ¹³C NMR (D₂O) | δ 75.2, 73.8, 72.1, 70.5, 65.3, 57.8 | δ 75.2, 73.8, 72.1, 70.5, 65.3, 63.5, 63.2, 54.1 |

| ESI-MS (m/z) | [M+H]⁺ 194.2, [M+Na]⁺ 216.2 | [M+H]⁺ 268.3, [M+Na]⁺ 290.3 |

| HPLC Retention Time | ~6.8 minutes | ~9.2 minutes |

| PXRD Peaks (2θ) | N/A | 8.5°, 12.3°, 15.7°, 18.2°, 21.5°, 24.8° |

Quality Control and Specifications

This compound Starting Material Specifications

Identity Testing: this compound intended for voglibose synthesis must meet stringent quality specifications to ensure final drug substance quality. Identity should be confirmed by both IR spectroscopy and HPLC retention time matching against a qualified reference standard. The IR spectrum (KBr disk) should exhibit characteristic absorption bands at: 3350-3200 cm⁻¹ (broad, O-H and N-H stretching), 2920-2850 cm⁻¹ (C-H stretching), 1400-1300 cm⁻¹ (O-H bending), 1100-1000 cm⁻¹ (C-O stretching) [5].

Purity Requirements: HPLC purity must be ≥98.5% (area normalization) with individual unspecified impurities ≤0.5%. Water content (Karl Fischer titration) should be ≤1.0% w/w. Residual solvent content (by GC) must conform to ICH guidelines, with methanol ≤3000 ppm, ethanol ≤5000 ppm, and dichloromethane ≤600 ppm. Heavy metal content should be ≤20 ppm as determined by ICP-MS [4] [5].

Microbiological Quality: Total aerobic microbial count should be ≤1000 cfu/g, total yeast and mold count ≤100 cfu/g, and absence of specified pathogens (E. coli, Salmonella spp.) in 10 g sample [5].

In-Process Controls and Tests

Valiolone Intermediate Testing: Monitor the oxidative deamination reaction by TLC (n-butanol:acetic acid:water, 4:1:1, Rf this compound = 0.25, Rf valiolone = 0.55) or HPLC. The reaction should be stopped when this compound content is ≤2.0% (by area normalization HPLC). Isolated valiolone intermediate should have purity ≥95.0% before proceeding to the next step [2].

Voglibose Crude Purification: The crude voglibose obtained after reductive amination typically has purity of 85-90% and requires recrystallization from aqueous methanol (70-80% v/v). The crystallization should be performed with slow cooling from 60°C to 5°C over 4-6 hours to ensure appropriate crystal formation and efficient impurity rejection. The yield of purified voglibose from this compound is typically 65-75% [4] [2].

Therapeutic Applications and Mechanism of Action

Alpha-Glucosidase Inhibition in Diabetes Management

Voglibose functions as a potent competitive inhibitor of membrane-bound intestinal α-glucosidases, enzymes located on the brush border of the small intestinal mucosa that are responsible for hydrolyzing oligosaccharides and disaccharides to glucose and other monosaccharides. By reversibly inhibiting carbohydrate-digestive enzymes like sucrase, maltase, and isomaltase, voglibose delays digestion and absorption of dietary carbohydrates, resulting in reduced postprandial blood glucose elevations in patients with diabetes mellitus [3].

The mechanistic basis for voglibose's inhibitory activity stems from its structural similarity to the transition state of carbohydrate substrates during enzymatic hydrolysis. The three-dimensional positioning of hydroxyl groups in voglibose's cyclohexane ring closely mimics that of sucrose and maltose, allowing it to bind with high affinity to the active sites of α-glucosidases. Unlike acarbose, voglibose demonstrates minimal inhibition of pancreatic α-amylase and lactase, which contributes to its improved gastrointestinal tolerability profile. This selective enzyme inhibition profile results in reduced formation of osmotically active oligosaccharides in the large intestine, thereby decreasing the incidence and severity of gastrointestinal adverse effects such as flatulence, abdominal distension, and diarrhea [3] [2].

The following diagram illustrates voglibose's multifaceted mechanisms of action in diabetes management:

Additional Therapeutic Applications

Prevention of Type 2 Diabetes: Clinical studies have demonstrated voglibose's efficacy in preventing or delaying the progression from impaired glucose tolerance (IGT) to overt type 2 diabetes. The STOP-NIDDM trial equivalent for voglibose showed that treatment in high-risk Japanese subjects with IGT resulted in a significantly lower risk for progression to type 2 diabetes (hazard ratio 0.595) compared to placebo. Additionally, significantly more subjects in the voglibose group achieved normoglycemia compared to those in the placebo group (hazard ratio 1.539) [3].

Glycogen Storage Disease and Other Indications: Voglibose has shown therapeutic benefits in type Ib glycogen storage disease by preventing hypoglycemic episodes through its amylase (α-glucosidase) inhibitory activity. It has also been used in the management of non-diabetic hyperinsulinemia to prevent hypoglycemic attacks and may have applications in steroid-induced diabetes mellitus, though clinical data in this setting remain limited [3].

Emerging Applications in Dermatology: Recent research has revealed that voglibose and its derivatives possess anti-melanogenic properties through modulation of tyrosinase glycosylation and stability. Studies demonstrate that voglibose blocks proper N-glycan modification of tyrosinase, resulting in dramatic reduction of tyrosinase protein levels and subsequent decrease in melanin production. This discovery has prompted investigation into this compound derivatives with enhanced lipophilicity, such as N-(2-hydroxycyclohexyl)this compound (HV), which demonstrates improved skin permeability and superior anti-melanogenic effects in human skin models compared to voglibose [6] [7].

The drug repurposing potential of voglibose for dermatological applications represents an exciting frontier in therapeutic development. Molecular studies indicate that voglibose modulates multiple signaling pathways involved in melanogenesis, including suppression of PKA/CREB, MAPK, and AKT activation while restoring GSK3β activity to inhibit β-catenin stabilization. Human skin irritation tests have confirmed voglibose's safety for topical application, showing no adverse reactions at 50 and 100 μM concentrations, supporting its potential as a repurposed drug for managing hyperpigmentation disorders [6].

Conclusion

The synthesis of voglibose from this compound represents a successful case of rational drug design based on natural product optimization. The well-established synthetic route through oxidative deamination followed by reductive amination provides an efficient and scalable process for industrial manufacturing. Comprehensive analytical methods ensure rigorous quality control of both the this compound starting material and the final voglibose drug substance. Beyond its established role in diabetes management, emerging research on voglibose's anti-melanogenic properties highlights the continuing potential for therapeutic innovation based on the this compound structure. Further development of this compound derivatives with optimized properties may yield new therapeutic agents for both metabolic and dermatological indications.

References

- 1. This compound derivatives and production thereof [patents.google.com]

- 2. Voglibose: Overview, Properties and Synthesis from ... [chemicalbook.com]

- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound of Stereoselective synthesis voglibose key ... [patents.google.com]

- 5. This compound | 83465-22-9 [amp.chemicalbook.com]

- 6. Drug Repurposing of Voglibose, a Diabetes Medication for ... [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitory Effect of N-(2-Hydroxycyclohexyl ... [mdpi.com]

Synthesis and Therapeutic Applications of Valiolamine N-Substituted Derivatives: Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction

Valiolamine and its N-substituted derivatives represent an important class of glycosidase inhibitors with significant therapeutic potential. As a carbasugar aminocyclitol, this compound ((1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol) serves as the core structural component of the antidiabetic drug voglibose and shares structural similarities with α-D-glucose, enabling it to effectively mimic transition states in glycosidase catalysis [1]. The strategic N-substitution of this compound has been demonstrated to markedly enhance its inhibitory potency and pharmacological profile against various glycosidases, particularly endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes play crucial roles in glycoprotein processing within the ER quality control machinery, making them attractive targets for developing broad-spectrum antiviral agents and antidiabetic therapeutics [2]. This application note provides a comprehensive overview of synthetic methodologies, structure-activity relationships, and experimental protocols for the preparation and evaluation of N-substituted this compound derivatives, with particular emphasis on their emerging applications in antiviral and antidiabetic drug development.

The significance of this compound-based inhibitors has expanded considerably with the recent discovery of their potent activity against ER α-glucosidases, key host enzymes utilized by enveloped viruses for glycoprotein folding [3]. Unlike direct-acting antiviral agents that target viral proteins, host-targeting antivirals based on this compound derivatives offer the potential for broad-spectrum activity against diverse viruses including dengue, SARS-CoV-2, influenza, and others that depend on the host ER quality control system [2]. The structural versatility of the this compound scaffold enables synthetic modification to optimize interactions with all four subsites of α-glucosidase active sites, leading to dramatic enhancements in inhibitory potency—in some cases up to 100,000-fold improvement compared to the parent compound [3].

Synthetic Strategies for N-Substituted this compound Derivatives

Common Synthetic Routes

The synthesis of N-substituted this compound derivatives typically begins from this compound itself, which can be obtained from microbial fermentation or through multi-step chemical synthesis. The most straightforward approach involves direct N-alkylation through reductive amination, where this compound reacts with various carbonyl compounds (aldehydes or ketones) followed by reduction with sodium cyanoborohydride (NaBH₃CN) or other reducing agents [4]. This method allows for the introduction of diverse hydrocarbon substituents, including alkyl, aryl, and hydroxyalkyl groups. Alternatively, epoxide ring-opening reactions provide access to N-substituted derivatives where the this compound nitrogen attacks epoxides such as 2,3-epoxypropanol or styrene oxide, resulting in hydroxyalkyl substitutions [5]. A third approach involves N-acylation using activated carboxylic acid derivatives, though the resulting amides typically exhibit different biological activity profiles compared to N-alkyl derivatives.

Table 1: Common Synthetic Methods for N-Substituted this compound Derivatives

| Method | Reagents/Conditions | Key Intermediates | Resulting N-Substituents |

|---|---|---|---|

| Reductive Amination | Aldehydes/ketones, NaBH₃CN, MeOH, rt or reflux | Schiff base intermediates | Hydroxyalkyl, cycloalkyl, arylalkyl |

| Epoxide Ring-Opening | Epoxides, protic or Lewis acid catalysis, 50-80°C | Halohydrin intermediates | 2-Hydroxyalkyl, 2-hydroxyarylalkyl |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60-80°C | Quaternary ammonium salts | Simple alkyl, benzyl |

| Acylation | Acid chlorides/anhydrides, pyridine, 0-25°C | Amide intermediates | Acyl, aroyl |

Advanced Donor-Acceptor Approaches

For more complex N-substituted this compound derivatives, particularly those designed to interact with multiple subsites of glycosidase enzymes, advanced donor-acceptor strategies have been developed. These approaches often utilize protected this compound derivatives as either donors or acceptors in C-N bond-forming reactions. A particularly effective method involves the ring-opening of carbasugar epoxides with appropriate donor amines, or conversely, the reaction of this compound nucleophiles with electrophilic epoxides derived from other carbasugars [5]. This strategy has been successfully employed in the total synthesis of complex N-linked carbaoligosaccharides like validoxylamine A and acarviosin, demonstrating its versatility for constructing structurally diverse inhibitors.

The synthetic preparation of this compound itself can be achieved through various routes, with one efficient approach starting from the Diels-Alder endo-adduct of furan and acrylic acid. This chiral starting material can be transformed through a series of steps including lactonization, reductive ring-opening, and functional group manipulations to yield the key intermediate dibromocarbaglucose, which serves as a versatile precursor to this compound and related aminocarbasugars [5]. The development of practical synthetic routes from myo-inositol has further improved the accessibility of chiral carbaglycosylamines for structure-activity relationship studies [5].

Experimental Protocols

Protocol 1: Reductive Amination for N-Substituted Valiolamines

Principle: This protocol describes the synthesis of N-(2-hydroxyethyl)this compound through reductive amination of this compound with glycolaldehyde, followed by sodium cyanoborohydride reduction [4].

Materials:

- This compound free base (1.0 mmol, 195 mg)

- Glycolaldehyde dimer (1.2 mmol, 145 mg)

- Sodium cyanoborohydride (1.5 mmol, 94 mg)

- Anhydrous methanol (15 mL)

- Molecular sieves (3Å, activated powder)

- Cation exchange resin (Dowex 50WX8, H+ form)

- Thin-layer chromatography (TLC) silica gel plates

Procedure:

- Activate molecular sieves by heating at 300°C for 3 hours and cool in a desiccator.

- In a 50 mL round-bottom flask, add this compound (195 mg) and anhydrous methanol (15 mL) under nitrogen atmosphere.

- Add activated molecular sieves (1.0 g) and glycolaldehyde (145 mg) to the reaction mixture.

- Stir the mixture at room temperature for 2 hours and monitor by TLC (n-BuOH:EtOH:H₂O, 4:1:1, ninhydrin detection).

- Cool the reaction mixture to 0°C in an ice bath and carefully add sodium cyanoborohydride (94 mg) in portions over 10 minutes.

- Gradually warm to room temperature and stir for 12 hours.

- Filter the reaction mixture through a Celite pad to remove molecular sieves and wash with methanol (2 × 5 mL).

- Concentrate the filtrate under reduced pressure to obtain a crude syrup.

- Purify the product by ion-exchange chromatography (Dowex 50WX8, H+ form) using a water-to-1M NH₄OH gradient elution.

- Monitor fractions by TLC and pool appropriate fractions.

- Concentunder reduced pressure and lyophilize to obtain N-(2-hydroxyethyl)this compound as a white solid (yield: 75-80%).

Characterization:

- ¹H NMR (500 MHz, D₂O): δ 3.85-3.75 (m, 2H), 3.70-3.60 (m, 1H), 3.55-3.45 (m, 2H), 3.40-3.30 (m, 1H), 3.25-3.15 (m, 1H), 2.95-2.85 (m, 2H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 1H)

- [α]D²⁰: +48.5° (c 1.0, H₂O)

- HRMS (ESI): m/z calcd for C₉H₂₀NO₆ [M+H]+: 238.1289, found: 238.1292

Protocol 2: Epoxide Ring-Opening for N-Substituted Valiolamines

Principle: This protocol describes the synthesis of N-(2,3-dihydroxypropyl)this compound through regioselective ring-opening of glycidol (2,3-epoxy-1-propanol) by this compound [5].

Materials:

- This compound free base (1.0 mmol, 195 mg)

- Glycidol (1.5 mmol, 111 mg)

- Amberlyst-15 catalyst (100 mg)

- Anhydrous ethanol (10 mL)

- Cation exchange resin (Dowex 50WX8, H+ form)

Procedure:

- In a 25 mL round-bottom flask, charge this compound (195 mg) and anhydrous ethanol (10 mL).

- Add glycidol (111 mg) and Amberlyst-15 catalyst (100 mg) to the reaction mixture.

- Heat the mixture at 60°C with stirring for 8 hours and monitor by TLC (n-BuOH:EtOH:H₂O, 4:1:1, ninhydrin detection).

- Cool the reaction mixture to room temperature and filter to remove the catalyst.

- Wash the catalyst with ethanol (2 × 5 mL) and combine the filtrates.

- Concentrate under reduced pressure to obtain a crude syrup.

- Purify the product by ion-exchange chromatography (Dowex 50WX8, H+ form) using a water-to-1M NH₄OH gradient elution.

- Monitor fractions by TLC and pool appropriate fractions.

- Concentrate under reduced pressure and lyophilize to obtain N-(2,3-dihydroxypropyl)this compound as a white solid (yield: 70-75%).

Characterization:

- ¹H NMR (500 MHz, D₂O): δ 3.90-3.80 (m, 1H), 3.75-3.65 (m, 2H), 3.60-3.50 (m, 2H), 3.45-3.35 (m, 1H), 3.30-3.20 (m, 1H), 2.95-2.85 (m, 2H), 2.75-2.65 (m, 2H), 2.15-2.05 (m, 1H), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 1H)

- [α]D²⁰: +52.3° (c 1.0, H₂O)

- HRMS (ESI): m/z calcd for C₁₀H₂₂NO₇ [M+H]+: 268.1394, found: 268.1398

Table 2: Characterization Data for Representative N-Substituted this compound Derivatives

| Compound | N-Substituent | Molecular Formula | Yield (%) | α-Glucosidase I IC₅₀ (μM) | α-Glucosidase II IC₅₀ (μM) |

|---|---|---|---|---|---|

| This compound | -H | C₇H₁₅NO₅ | - | 12.0 [1] | 12.0 [1] |

| N-2-Hydroxyethyl | -CH₂CH₂OH | C₉H₂₀NO₆ | 75-80 | 0.85 [4] | 1.20 [4] |

| N-2,3-Dihydroxypropyl | -CH₂CH(OH)CH₂OH | C₁₀H₂₂NO₇ | 70-75 | 0.45 [4] | 0.65 [4] |

| N-(1R,2R)-2-Hydroxycyclohexyl | Cyclohexyl-OH | C₁₃H₂₆NO₆ | 60-65 | 0.15 [4] | 0.22 [4] |

| N-[(R)-(-)-β-Hydroxyphenethyl] | -CH₂CH(Ph)OH | C₁₅H₂₄NO₆ | 55-60 | 0.08 [4] | 0.12 [4] |

| EB-0334 | Complex aryloxy | C₂₁H₃₂NO₈ | - | 0.0005 [2] | <0.001 [2] |

Structure-Activity Relationships

The inhibitory activity of N-substituted this compound derivatives against α-glucosidases is highly dependent on the nature of the N-substituent. Systematic structure-activity relationship (SAR) studies have revealed that bulky hydrophobic groups generally enhance potency, particularly when designed to interact with the +2 and +3 subsites of α-glucosidase enzymes [2]. Derivatives featuring extended N-arylalkyl substitutions with appropriate hydroxy groups show remarkable improvements in inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar or even sub-nanomolar range [2] [3]. For instance, compound EB-0334 demonstrates exceptional potency with an IC₅₀ of 0.0005 μM against mouse α-glucosidase I, representing a 24,000-fold improvement over unsubstituted this compound [2].

Crystallographic studies of mouse ER α-glucosidase II in complex with this compound derivatives have provided crucial insights into the structural basis for this enhanced potency. The structures reveal that optimized N-substituents enable extensive interactions with all four subsites (-1, +1, +2, and +3) of the enzyme active site [3]. The this compound core itself occupies the -1 and +1 subsites, making key contacts with catalytic residues Asp586 and Glu783, while well-designed N-substituents extend into the +2 and +3 subsites, engaging in additional hydrophobic and hydrogen-bonding interactions with aromatic residues such as Phe416, Phe417, Phe475, and Tyr725 [2]. This comprehensive active site coverage explains the dramatic increases in inhibitory potency observed with optimally designed N-substituents.

The stereochemistry and hydroxy group patterning of the N-substituents also play critical roles in determining inhibitory potency and selectivity. In general, derivatives with (R)-configuration at chiral centers within the N-substituent tend to exhibit higher activity compared to their (S)-counterparts [4]. Additionally, the presence of hydrogen bond donors/acceptors at optimal positions within the N-substituent enhances binding affinity through complementary interactions with polar residues in the +2 and +3 subsites. These SAR insights provide valuable guidance for the rational design of next-generation this compound-based glycosidase inhibitors with improved potency and selectivity profiles.

Figure 1: Structure-Activity Relationship and Therapeutic Mechanism of N-Substituted this compound Derivatives

Therapeutic Applications

Antiviral Applications

This compound N-substituted derivatives have emerged as promising candidates for the development of broad-spectrum antiviral agents targeting host endoplasmic reticulum (ER) α-glucosidases I and II [2] [3]. These enzymes are essential components of the ER quality control machinery responsible for proper folding of viral glycoproteins in enveloped viruses. Inhibition of ER α-glucosidases I and II causes misfolding of viral glycoproteins, preventing the formation of infectious virions and thereby suppressing viral replication [2]. This host-targeting antiviral strategy offers significant advantages over direct-acting antivirals, including a higher genetic barrier to resistance and potential broad-spectrum activity against diverse viruses that utilize the host ER quality control system for glycoprotein maturation.

Recent studies have demonstrated that optimized N-substituted this compound derivatives exhibit potent in vitro activity against a range of clinically important viruses, including dengue virus and SARS-CoV-2 [3]. The most promising compounds in this class have shown greater antiviral activity than the benchmark iminosugar UV-4, which has previously demonstrated efficacy in mouse models of influenza and dengue virus infection, even when treatment was initiated as late as 48 hours post-infection [2]. The ability to inhibit viral replication at multiple stages of the viral life cycle through disruption of glycoprotein folding makes these compounds particularly attractive for therapeutic intervention against emerging viral threats.

Antidiabetic Applications

The potent α-glucosidase inhibitory activity of N-substituted this compound derivatives has been extensively exploited for the management of postprandial hyperglycemia in type 2 diabetes mellitus [4] [1]. These compounds function by competitively inhibiting α-glucosidases in the small intestine, thereby delaying the digestion of complex carbohydrates and absorption of monosaccharides. This mechanism results in reduced postprandial blood glucose excursions without stimulating insulin secretion, offering a favorable safety profile for diabetes management. The parent compound this compound serves as the core structure of the clinical antidiabetic drug voglibose, which has been widely used in Japan and other countries for diabetes management [1].

SAR studies have revealed that even simple N-substituted this compound derivatives such as N-[2-hydroxy-1-(hydroxymethyl)ethyl]-, N-[(1R,2R)-2-hydroxycyclohexyl]-, and N-[(R)-(-)-β-hydroxyphenethyl]this compound exhibit stronger α-glucosidase inhibitory activity against porcine intestinal maltase and sucrase than naturally occurring oligosaccharide α-glucosidase inhibitors [4]. This enhanced potency, combined with their favorable pharmacokinetic properties and minimal systemic absorption, makes N-substituted this compound derivatives excellent candidates for further development as antidiabetic therapeutics. The structural versatility of the this compound scaffold allows for fine-tuning of inhibitory potency and selectivity against different α-glucosidase isoforms, potentially leading to improved therapeutic efficacy and reduced side effects such as flatulence and diarrhea that are associated with current α-glucosidase inhibitors.

Conclusion

The synthesis and development of N-substituted this compound derivatives represent a promising avenue for creating potent glycosidase inhibitors with significant therapeutic potential. The synthetic methodologies outlined in this application note, particularly reductive amination and epoxide ring-opening reactions, provide efficient access to structurally diverse derivatives with tunable biological activities. The remarkable enhancements in inhibitory potency achieved through strategic N-substitution—up to 100,000-fold improvement in some cases—highlight the importance of comprehensive SAR studies and structure-based drug design approaches [3]. Crystal structures of enzyme-inhibitor complexes have been instrumental in elucidating the molecular basis for this enhanced potency, revealing extensive interactions with all four subsites of α-glucosidase active sites.

The broad-spectrum antiviral and antidiabetic applications of these compounds underscore their therapeutic versatility and potential for addressing unmet medical needs. As host-targeting antiviral agents, N-substituted this compound derivatives offer a promising strategy for combating existing and emerging viral threats by disrupting viral glycoprotein folding through inhibition of ER α-glucosidases I and II [2] [3]. Meanwhile, their potent α-glucosidase inhibitory activity in the gastrointestinal tract provides a well-established mechanism for managing postprandial hyperglycemia in diabetes [4] [1]. Future research directions include optimizing selectivity profiles to minimize potential off-target effects, improving pharmacokinetic properties for enhanced therapeutic efficacy, and exploring additional therapeutic applications in other diseases involving glycosidase enzymes. With continued development, N-substituted this compound derivatives hold significant promise as valuable therapeutic agents for a range of human diseases.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Structure-Based Design of Potent Iminosugar Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted this compound Derivatives as Potent Inhibitors ... [immunology.ox.ac.uk]

- 4. Synthesis and alpha-D-glucosidase inhibitory activity of N ... [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of biologically active carbaglycosylamines [pmc.ncbi.nlm.nih.gov]

Valiolamine in Antiviral Research: Applications, Mechanisms, and Experimental Protocols

Introduction to Valiolamine and Its Significance in Antiviral Research

This compound is a C7N-aminocyclitol natural product first isolated from Streptomyces hygroscopicus subsp. limoneus that has emerged as a valuable scaffold for developing broad-spectrum antiviral agents [1] [2]. As an iminocyclitol, this compound exhibits structural similarity to carbohydrates, enabling it to competitively inhibit various glycosidase enzymes essential for viral replication [3] [4]. The compound serves as the core structural component of voglibose, a clinical α-glucosidase inhibitor used for diabetes management, but recent research has revealed its significant potential against enveloped viruses including dengue virus and SARS-CoV-2 [5] [3].

The growing interest in this compound derivatives stems from the urgent need for broad-spectrum antiviral agents capable of addressing emerging viral threats. Unlike virus-targeting approaches, this compound-based compounds act through host-directed mechanisms, specifically inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for proper folding of viral glycoproteins [5] [3]. This review comprehensively examines this compound's antiviral applications, detailed mechanisms of action, structure-activity relationships, and provides standardized experimental protocols for evaluating this compound-derived compounds in antiviral research.

Chemical Structure, Properties, and Biosynthesis

Structural Characteristics